molecular formula C9H16N2 B3040256 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene CAS No. 179863-09-3

1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene

Cat. No.: B3040256
CAS No.: 179863-09-3
M. Wt: 152.24 g/mol
InChI Key: OKQRBKCPDDIKMR-UHFFFAOYSA-N
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Description

1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene: is a type of N-heterocyclic carbene (NHC) ligand. N-heterocyclic carbenes are a class of organic compounds that have a divalent carbon atom with a lone pair of electrons. These compounds are known for their strong nucleophilicity and ability to form stable complexes with transition metals. This compound is particularly notable for its steric hindrance and electronic properties, making it a valuable ligand in various catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene can be synthesized through the deprotonation of the corresponding imidazolium salt. The typical synthetic route involves the reaction of 1,3-diisopropylimidazolium chloride with a strong base such as potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the carbene from reacting with moisture or oxygen .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene undergoes various types of reactions, including:

Common Reagents and Conditions:

    Coordination Reactions: Typically involve the use of metal precursors such as palladium acetate or gold chloride in solvents like dichloromethane or toluene.

    Oxidation and Reduction: Often involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Substitution Reactions: Commonly use alkyl halides or aryl halides as substrates.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene primarily involves its role as a ligand in catalytic processes. The carbene forms a strong bond with transition metals, stabilizing the metal center and facilitating various catalytic cycles. The electronic properties of the carbene, such as its strong nucleophilicity and ability to donate electron density to the metal, enhance the reactivity of the metal center. This allows for efficient activation of substrates and promotes the formation of desired products .

Comparison with Similar Compounds

  • 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
  • 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
  • 1,3-Diisopropylimidazolium chloride

Comparison: 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene is unique due to its specific steric and electronic properties. Compared to 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene, it has less steric hindrance, which can be advantageous in certain catalytic applications. Compared to 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene, it offers different electronic properties that can influence the reactivity and selectivity of the catalytic processes. 1,3-Diisopropylimidazolium chloride is a precursor to the free carbene and is used in similar applications but requires deprotonation to generate the active carbene species .

Properties

IUPAC Name

1,3-di(propan-2-yl)-2H-imidazol-1-ium-2-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-8(2)10-5-6-11(7-10)9(3)4/h5-6,8-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQRBKCPDDIKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C[N+](=[C-]1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene
Reactant of Route 2
1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene
Reactant of Route 3
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1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene
Reactant of Route 4
1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene
Reactant of Route 5
1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene
Reactant of Route 6
1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene

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